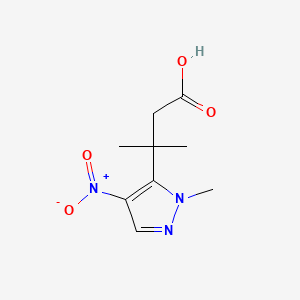
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds. For example, the reaction of hydrazine with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Alkylation: The methyl group at the 1-position can be introduced through alkylation reactions using methyl iodide and a suitable base.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1H-pyrazole: Lacks the nitro and butanoic acid groups, making it less versatile in terms of chemical reactivity.
4-nitro-1H-pyrazole:
3-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the butanoic acid moiety, affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C9H13N3O4 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
3-methyl-3-(2-methyl-4-nitropyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,4-7(13)14)8-6(12(15)16)5-10-11(8)3/h5H,4H2,1-3H3,(H,13,14) |
Clave InChI |
KFBMAGQNHFKANQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=C(C=NN1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















